molecular formula C11H18ClNO B1522753 N-(2-Phenoxyethyl)-2-propanamine hydrochloride CAS No. 85262-26-6

N-(2-Phenoxyethyl)-2-propanamine hydrochloride

Cat. No. B1522753
CAS RN: 85262-26-6
M. Wt: 215.72 g/mol
InChI Key: XTMIXTWYSPGZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenoxyethyl)-2-propanamine hydrochloride, commonly referred to as NPE-2P, is an organic compound with a molecular formula of C10H19ClN2O. It is a highly reactive amine that is widely used in scientific research as a reagent in various synthetic applications. NPE-2P has been studied extensively and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Molecular Design and Synthesis

N-(2-Phenoxyethyl)-2-propanamine hydrochloride is structurally related to compounds that have been extensively studied for their role in the synthesis of complex organic molecules. For instance, aminophenols, which share a part of the molecular structure with N-(2-Phenoxyethyl)-2-propanamine hydrochloride, are crucial in the synthesis of bulky alkylaminophenol chelates. These chelates are notable for their potential in coordination chemistry, particularly in creating responsive systems through the coordination of first-row transition metals. Such compounds are synthesized via the Mannich reaction, highlighting a methodological approach that might be applicable to N-(2-Phenoxyethyl)-2-propanamine hydrochloride for developing structurally demanding models with potential bioactivation capabilities (Olesiejuk et al., 2018).

Material Science and Engineering

In materials science, the functionalization of molecules similar to N-(2-Phenoxyethyl)-2-propanamine hydrochloride is a key area of interest. For example, phenolic compounds, which are structurally related, have been utilized to enhance the reactivity of molecules towards the formation of benzoxazine rings, a critical component in the development of polybenzoxazine materials. These materials are valued for their thermal and thermo-mechanical properties, suitable for a wide range of applications, from aerospace to electronics. The process involves solvent-free reactions and highlights the potential of utilizing similar strategies for incorporating N-(2-Phenoxyethyl)-2-propanamine hydrochloride into novel materials (Trejo-Machin et al., 2017).

Photophysical Properties and Luminescence

Research into the photophysical properties of materials often explores compounds with functionalities akin to N-(2-Phenoxyethyl)-2-propanamine hydrochloride. The study of lanthanide-centered hybrid materials, for instance, involves the synthesis of compounds that can both coordinate to lanthanide ions and form inorganic networks. Such materials exhibit significant luminescence, which is essential for applications in optical devices and sensors. The synthesis and structural modification of these compounds provide insights into how N-(2-Phenoxyethyl)-2-propanamine hydrochloride could be adapted for use in photoluminescent materials, enhancing their efficiency and application scope (Liu & Yan, 2008).

properties

IUPAC Name

N-(2-phenoxyethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10(2)12-8-9-13-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMIXTWYSPGZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenoxyethyl)-2-propanamine hydrochloride

Synthesis routes and methods

Procedure details

Following the procedure of Preparation 1, 2-bromoethyl phenyl ether and isopropyl amine were reacted (in refluxing chloroform) overnight and the reaction mixture processed to yield an oil, the free base of the title compound. A portion of the oil was reacted with ethereal hydrogen chloride to form the hydrochloride salt in 68.3% yield, m.p. 152°-154.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-Phenoxyethyl)-2-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Phenoxyethyl)-2-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Phenoxyethyl)-2-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Phenoxyethyl)-2-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Phenoxyethyl)-2-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-Phenoxyethyl)-2-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.